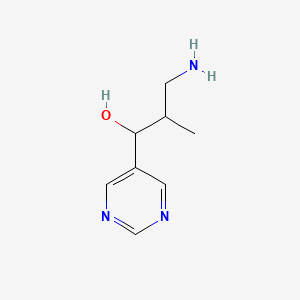
3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol is an organic compound that features a pyrimidine ring substituted with an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the amino and hydroxyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyrimidine: Shares a similar pyrimidine structure but lacks the hydroxyl group.
3-Amino-2-methyl-1-(pyridin-5-yl)propan-1-ol: Similar structure with a pyridine ring instead of a pyrimidine ring.
Uniqueness
3-Amino-2-methyl-1-(pyrimidin-5-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a hydroxyl group, and a pyrimidine ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-amino-2-methyl-1-pyrimidin-5-ylpropan-1-ol |
InChI |
InChI=1S/C8H13N3O/c1-6(2-9)8(12)7-3-10-5-11-4-7/h3-6,8,12H,2,9H2,1H3 |
InChI Key |
NOHZCIQDQBSAJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CN=CN=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


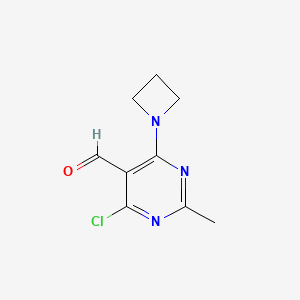
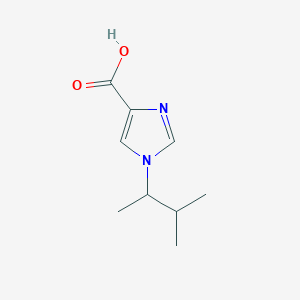

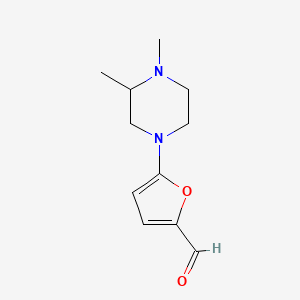
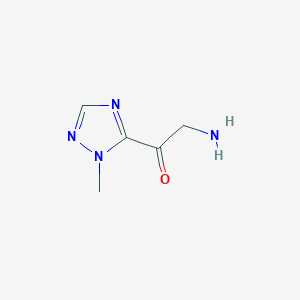
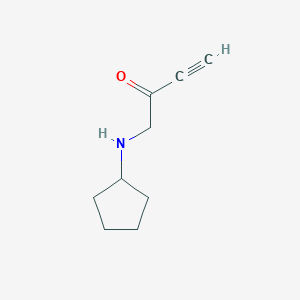
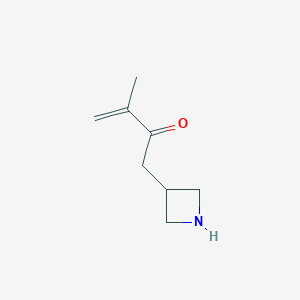
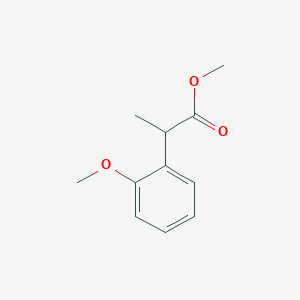
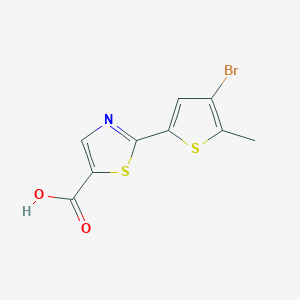
![8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B15254567.png)
![Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15254568.png)
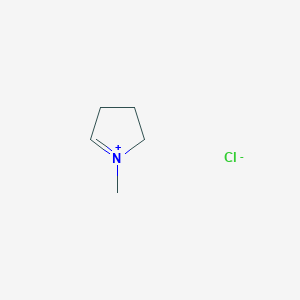

![N-[(2-Methylpyrrolidin-2-yl)methyl]methanesulfonamide](/img/structure/B15254572.png)
